molecular formula C14H15N5O5S2 B193807 Cefetamet CAS No. 65052-63-3

Cefetamet

Cat. No. B193807
CAS RN: 65052-63-3
M. Wt: 397.4 g/mol
InChI Key: MQLRYUCJDNBWMV-GHXIOONMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefetamet is a cephalosporin antibiotic . It is a third-generation cephalosporin that is hydrolyzed to form the active agent . It has excellent in vitro activity against major respiratory pathogens like Streptococcus pneumoniae, Haemophilus influenzae, and others .


Molecular Structure Analysis

Cefetamet has a molecular formula of C14H15N5O5S2 and a molar mass of 397.42 g/mol . Its structure includes a beta-lactam ring, which is common to all cephalosporins .


Physical And Chemical Properties Analysis

Cefetamet has a molecular weight of 397.42 g/mol . It is a solid substance .

Scientific Research Applications

Antibacterial Activity

Cefetamet has shown significant in vitro activity against a variety of bacterial strains, including ampicillin-resistant Klebsiella pneumoniae , Proteus mirabilis , and Escherichia coli . It is particularly effective against these strains, with minimal inhibitory concentrations (MICs) ranging from 0.25 to 1 mg/l, making it a potential candidate for treating infections caused by these bacteria .

Pharmacokinetics and Pharmacodynamics

Research on the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Cefetamet has been conducted to understand its behavior in the body. Studies involving healthy dogs have investigated the PK and PD of intravenously administered cefetamet-Na and orally administered cefetamet pivoxil, providing insights into its absorption, distribution, metabolism, and excretion .

Absorption Rate Modeling

Cefetamet’s absorption rate has been studied using various models to describe its behavior after oral administration. This research is crucial for optimizing dosage forms and understanding how food intake, antacids, or H2 antagonists may affect drug absorption .

Chromatographic Estimation

Analytical methods for estimating Cefetamet in bulk and tablet dosage forms have been developed. Chromatographic techniques are used for the quantification and quality control of this antibiotic, ensuring its efficacy and safety for therapeutic use .

Interaction with Other Drugs

Cefetamet’s interaction with other drugs has been studied to ensure safe co-administration. For instance, it may decrease the excretion rate of Warfarin, potentially leading to higher serum levels of the anticoagulant .

Activity Against Gram-Positive Pathogens

Apart from its efficacy against Gram-negative bacilli, Cefetamet is also active against some Gram-positive pathogens like Streptococcus pneumoniae and Streptococcus spp . This broadens its potential use in treating various bacterial infections .

Mechanism of Action

Target of Action

Cefetamet, a third-generation cephalosporin , primarily targets the Penicillin-binding Proteins (PBPs) . PBPs are crucial enzymes involved in the final stages of constructing the bacterial cell wall .

Mode of Action

Cefetamet exerts its bactericidal action by inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall . This inhibition is achieved by the drug binding to one or more of the PBPs . The result is a weakened cell wall that eventually leads to cell lysis and death .

Biochemical Pathways

The primary biochemical pathway affected by Cefetamet is the peptidoglycan synthesis pathway . By inhibiting the final transpeptidation step of this pathway, Cefetamet prevents the proper formation of the bacterial cell wall . The downstream effect of this inhibition is the disruption of cell wall integrity, leading to bacterial cell lysis and death .

Pharmacokinetics

It’s important to note that these properties significantly impact the bioavailability of the drug, determining how much of the drug reaches the site of action .

Result of Action

The molecular effect of Cefetamet’s action is the disruption of the bacterial cell wall synthesis . On a cellular level, this results in the lysis and death of the bacterial cell . Cefetamet is highly active against various Gram-positive and Gram-negative pathogens .

Action Environment

The efficacy and stability of Cefetamet can be influenced by various environmental factors. For instance, the presence of food or antacids can affect the absorption rate of orally administered Cefetamet . Additionally, the drug’s effectiveness can be impacted by the presence of certain β-lactamases, enzymes that some bacteria produce to resist β-lactam antibiotics like Cefetamet .

Safety and Hazards

Cefetamet may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O5S2/c1-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24-2)6-4-26-14(15)16-6/h4,8,12H,3H2,1-2H3,(H2,15,16)(H,17,20)(H,22,23)/b18-7-/t8-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLRYUCJDNBWMV-GHXIOONMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00867110
Record name Cefetamet
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00867110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefetamet

CAS RN

65052-63-3
Record name Cefetamet
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65052-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefetamet [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065052633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefetamet
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13504
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefetamet
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00867110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 65052-63-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFETAMET
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R5TV783X3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefetamet
Reactant of Route 2
Reactant of Route 2
Cefetamet
Reactant of Route 3
Reactant of Route 3
Cefetamet
Reactant of Route 4
Reactant of Route 4
Cefetamet
Reactant of Route 5
Cefetamet
Reactant of Route 6
Reactant of Route 6
Cefetamet

Q & A

Q1: What is the mechanism of action of cefetamet?

A1: Cefetamet is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. [, , ] Specifically, it binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final stages of peptidoglycan synthesis, a crucial component of bacterial cell walls. [] This binding disrupts the cross-linking of peptidoglycan chains, leading to weakened cell walls and ultimately bacterial cell death.

Q2: What is the molecular formula and weight of cefetamet?

A2: The molecular formula of cefetamet is C17H17N5O8S2. Its molecular weight is 483.47 g/mol. []

Q3: Is there spectroscopic data available for cefetamet?

A3: While specific spectroscopic data for cefetamet wasn't detailed in these research papers, various analytical techniques, including high-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry, are routinely employed for its characterization and quantification. [, , ]

Q4: How is cefetamet metabolized in the body?

A4: Cefetamet is administered orally as a prodrug, cefetamet pivoxil. Cefetamet pivoxil is hydrolyzed to the active cefetamet during its first pass through the gut wall and/or the liver. [, ] This hydrolysis is primarily facilitated by esterases present in these tissues.

Q5: How is cefetamet eliminated from the body?

A5: Cefetamet is predominantly eliminated unchanged in the urine, primarily through glomerular filtration. [, ] This characteristic necessitates dosage adjustments in patients with renal impairment. []

Q6: Does food affect the absorption of cefetamet pivoxil?

A6: Yes, food significantly influences the absorption of cefetamet pivoxil. [, ] Studies show that administering cefetamet pivoxil with food increases its bioavailability compared to administration in a fasted state. [, ] This enhanced absorption is attributed to a delay in gastric emptying and increased residence time in the absorption window of the small intestine.

Q7: Does age affect the pharmacokinetics of cefetamet?

A7: Yes, age influences the pharmacokinetics of cefetamet. Studies have demonstrated that cefetamet clearance is lower in elderly subjects compared to younger individuals. [] This age-related decline in clearance is likely attributed to physiological changes associated with aging, such as reduced renal function and altered drug metabolism.

Q8: Are there differences in cefetamet pharmacokinetics between adults and children?

A8: Yes, cefetamet exhibits distinct pharmacokinetic characteristics in children compared to adults. Studies indicate that the plasma half-life of cefetamet is shorter in children, suggesting faster elimination. [] Additionally, children display a higher clearance of cefetamet per unit of body weight compared to adults. [, ]

Q9: What is the impact of liver cirrhosis on cefetamet pharmacokinetics?

A9: Interestingly, liver cirrhosis appears to have minimal impact on cefetamet pharmacokinetics and the bioavailability of cefetamet pivoxil. [] Studies conducted on patients with liver cirrhosis revealed no significant alterations in key pharmacokinetic parameters of cefetamet, indicating that dosage adjustments may not be necessary in this patient population.

Q10: What types of infections is cefetamet effective against?

A10: Cefetamet demonstrates efficacy against a broad spectrum of bacterial infections, including upper and lower respiratory tract infections, urinary tract infections, and otitis media. [, , , ] This broad-spectrum activity is attributed to its ability to target a range of gram-positive and gram-negative bacteria.

Q11: What is the efficacy of cefetamet against beta-lactamase-producing bacteria?

A11: Cefetamet exhibits good activity against several beta-lactamase-producing bacterial strains. [, , ] Notably, it demonstrates stability against TEM-1 and SHV-1, two prevalent types of beta-lactamases produced by Enterobacteriaceae. [] This stability contributes to its effectiveness in treating infections caused by these resistant bacteria.

Q12: Is there any evidence of bacterial resistance to cefetamet?

A12: Yes, as with many antibiotics, bacterial resistance to cefetamet has been reported. While generally active against Streptococcus pneumoniae, cefetamet shows limited efficacy against penicillin-resistant S. pneumoniae. [] Additionally, staphylococci and Pseudomonas spp. are generally resistant to cefetamet. []

Q13: What are the known mechanisms of cefetamet resistance?

A13: Resistance mechanisms to cefetamet can involve enzymatic inactivation, target site modification, and reduced permeability of the bacterial cell wall. Bacteria may produce beta-lactamases capable of hydrolyzing cefetamet, rendering it ineffective. [, ] Mutations in PBPs can also reduce cefetamet binding affinity, diminishing its ability to inhibit cell wall synthesis.

Q14: What are the common adverse effects associated with cefetamet pivoxil?

A14: As previously mentioned, this Q&A focuses on scientific research and avoids discussing drug side effects. For information on adverse effects, please refer to the drug's official prescribing information or consult with a healthcare professional.

Q15: How stable is cefetamet pivoxil under different storage conditions?

A16: The stability of cefetamet pivoxil is influenced by various factors, including temperature, humidity, and exposure to light. While specific stability data wasn't detailed in these research papers, pharmaceutical formulations are designed to optimize drug stability under recommended storage conditions. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.